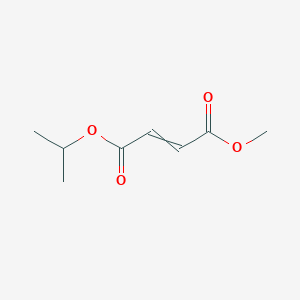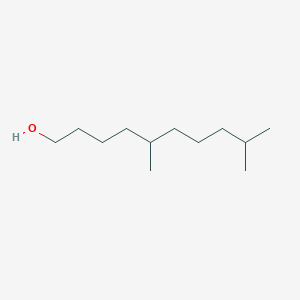
4,4-Dimethylheptanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is a branched hydrocarbon with two methyl groups attached to the fourth carbon of a heptane chain.
准备方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For 4,4-Dimethylheptanenitrile, the corresponding halogenoalkane, 4,4-dimethylheptane bromide, can be used. The reaction proceeds as follows[ \text{(CH}_3\text{)}_2\text{C(CH}_2\text{)}_3\text{Br} + \text{KCN} \rightarrow \text{(CH}_3\text{)}_2\text{C(CH}_2\text{)}_3\text{CN} + \text{KBr} ]
From Amides: Another method involves dehydrating amides using phosphorus(V) oxide. For example, 4,4-dimethylheptanamide can be dehydrated to form this compound.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for yield and efficiency. The use of continuous flow reactors and catalysts can enhance the production rates and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: Nitriles can be oxidized to amides or carboxylic acids under specific conditions. For example, 4,4-Dimethylheptanenitrile can be oxidized to 4,4-dimethylheptanoic acid.
Reduction: Nitriles can be reduced to primary amines using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4). The reduction of this compound would yield 4,4-dimethylheptanamine.
Substitution: Nitriles can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for hydrolysis reactions.
Major Products
Oxidation: 4,4-Dimethylheptanoic acid.
Reduction: 4,4-Dimethylheptanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4,4-Dimethylpentanenitrile: A shorter chain nitrile with similar reactivity.
4,4-Dimethylhexanenitrile: Another similar compound with one less carbon atom in the chain.
4,4-Dimethyloctanenitrile: A longer chain nitrile with similar properties.
Uniqueness
4,4-Dimethylheptanenitrile is unique due to its specific chain length and branching, which can influence its physical properties and reactivity compared to other nitriles. The presence of two methyl groups at the fourth carbon provides steric hindrance, affecting its interactions in chemical reactions.
属性
| 81007-68-3 | |
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
4,4-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-6-9(2,3)7-5-8-10/h4-7H2,1-3H3 |
InChI 键 |
ZNNKKUIFCXCPSW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)



![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)


